N,2-Diphenylalanine

Vue d'ensemble

Description

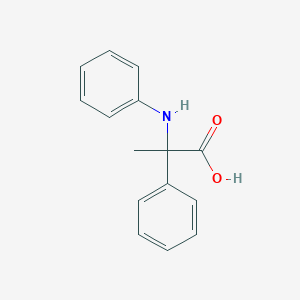

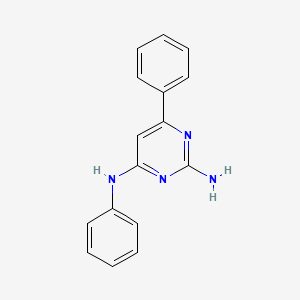

N,2-Diphenylalanine is an unnatural amino acid similar to the two amino acids alanine and phenylalanine . It has been used for the synthesis of pseudopeptide analogues which are capable of inhibiting certain enzymes .

Synthesis Analysis

Diphenylalanine can be synthesized via electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid . Self-assembly of the diphenylalanine by diluting the 1,1,1,3,3,3-hexafluoro-2-propanol solution with water gives tough and discrete nanotube structures with high-axial ratios .Molecular Structure Analysis

The structures of peptide nanotubes (PNT) based on diphenylalanine (FF) dipeptide with different initial isomers of the left (L-FF) and right (D-FF) chiralities of these dipeptides have been studied . The anhydrous and non-centrosymmetric hexagonal unit cell for both enantiomers crystal structures contains six FF molecules .Physical And Chemical Properties Analysis

N,2-Diphenylalanine has a molecular weight of 241.29 . The dipole moment and polarization of both chiral type L-FF and D-FF PNT and embedded water/ice cluster are enhanced after optimization .Applications De Recherche Scientifique

Hydrogel Formulation

N,2-Diphenylalanine (Fmoc-FF) is one of the most studied peptide hydrogelators . Hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . The mechanical and functional properties of these hydrogels can change according to the preparation method, the solvent, the pH, and other experimental parameters .

Biocompatible Electronics

N,2-Diphenylalanine has the ability to self-assemble into well-defined nanostructures like nanotubes and ribbons. These nanostructures exhibit unique properties like piezoelectricity, making them potential candidates for biocompatible electronics.

Energy Harvesting

Supramolecular Chemistry

Diphenylalanine is one of the most studied building blocks in organic supramolecular chemistry, forming ordered assemblies with unique mechanical, optical, piezoelectric, and semiconductive properties .

Energy Storage

The ordered assemblies formed by diphenylalanine have unique properties that make them suitable for energy storage applications .

Biosensing

The unique properties of the assemblies formed by diphenylalanine also make them suitable for biosensing applications .

Light Emission

Diphenylalanine assemblies can be used for light emission applications .

Drug Delivery

The assemblies formed by diphenylalanine can also be used for drug delivery applications .

Mécanisme D'action

- N,2-Diphenylalanine (Diphenylalanine) is an essential aromatic amino acid that serves as a precursor for various important molecules, including melanin, dopamine, noradrenaline (norepinephrine), and thyroxine .

- Diphenylalanine can self-assemble into nanostructures due to its unique peptide motif. These structures have been explored for various applications, including drug delivery and tissue engineering .

Target of Action

Mode of Action

Orientations Futures

N,2-Diphenylalanine and its self-assembled structures have potential applications in nanoelectronics, nanomedicine, and pharmacology . The data obtained from studying these structures are useful for further analysis of the possible adhesion and capture of medical molecular components by active layers of FF-based PNT, which can be designed for creating capsules for targeted delivery of pharmaceuticals and drugs .

Propriétés

IUPAC Name |

2-anilino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-15(14(17)18,12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11,16H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHCOPCHOUPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-7-carbaldehyde](/img/structure/B1643002.png)